molecular formula C18H17NO2S B5423667 N-(1-phenylethyl)naphthalene-2-sulfonamide

N-(1-phenylethyl)naphthalene-2-sulfonamide

Cat. No.: B5423667
M. Wt: 311.4 g/mol
InChI Key: GUEFAYBPKATUKG-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H17NO2S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-phenylethyl)-2-naphthalenesulfonamide is 311.09799996 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-phenylethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a sulfonamide group and a phenylethyl moiety. This structural arrangement is significant for its interaction with biological targets.

1. Antimicrobial Properties

The compound exhibits antimicrobial activity, primarily attributed to the sulfonamide group, which can mimic para-aminobenzoic acid (PABA). This mimicry allows it to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exerting bacteriostatic effects .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting fatty acid binding proteins (FABPs), particularly FABP4, which is implicated in metabolic and inflammatory diseases . Inhibitors of FABP4 have shown promise in improving glucose and lipid metabolism in animal models, suggesting potential therapeutic applications in conditions like diabetes .

3. Antitumor Activity

Sulfonamides have been linked to antitumor activities. The compound’s structure allows it to interact with various cellular pathways involved in tumor growth and survival. Studies have shown that naphthalene derivatives can induce apoptosis in cancer cells, although specific data on this compound remains limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By mimicking PABA, the compound inhibits essential bacterial enzymes.
  • Modulation of Lipid Metabolism : Its interaction with FABPs affects lipid metabolism and inflammation.
  • Induction of Apoptosis : Potentially activates apoptotic pathways in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatoryInhibition of FABP4
AntitumorInduction of apoptosis

Research Insights

A study investigating the structure-based design of naphthalene derivatives highlighted the potential of such compounds as selective FABP4 inhibitors. Compounds derived from naphthalene showed improved binding affinities compared to existing drugs, indicating a promising avenue for drug development .

Scientific Research Applications

Chemical Properties and Structure

N-(1-phenylethyl)naphthalene-2-sulfonamide has the molecular formula C19H17N1O2SC_{19}H_{17}N_{1}O_{2}S and is characterized by a naphthalene ring substituted with a sulfonamide group. Its structure facilitates interactions with biological targets, making it a candidate for drug development.

Therapeutic Applications

1. Neurological Disorders

Research indicates that compounds similar to this compound may act as antagonists at glutamate receptors, specifically GluR6. This mechanism suggests potential therapeutic applications in treating:

  • Acute Neurological Disorders : Conditions such as stroke, cerebral ischemia, and head trauma may benefit from the neuroprotective effects of this compound.
  • Chronic Neurological Disorders : There is evidence supporting its use in managing Alzheimer's disease, Parkinson's disease, and other cognitive disorders linked to glutamate dysfunction .

2. Anticonvulsant Activity

The compound has been explored for its anticonvulsant properties. Studies have shown that related sulfonamide derivatives exhibit significant activity against induced seizures in animal models, suggesting that this compound could be effective in treating epilepsy .

Case Studies and Research Findings

Case Study 1: Anticonvulsant Screening

A study conducted by Farag et al. synthesized various sulfonamide derivatives and screened them for anticonvulsant activity using pentylenetetrazole-induced seizures in mice. The findings indicated that certain derivatives showed promising results, leading to further exploration of their mechanisms .

Case Study 2: Neuroprotective Effects

Research on naphthalene derivatives has demonstrated their potential in protecting neurons from glutamate-induced excitotoxicity. This neuroprotective effect is particularly relevant for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Properties

IUPAC Name

N-(1-phenylethyl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-14(15-7-3-2-4-8-15)19-22(20,21)18-12-11-16-9-5-6-10-17(16)13-18/h2-14,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEFAYBPKATUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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